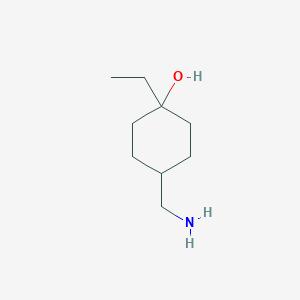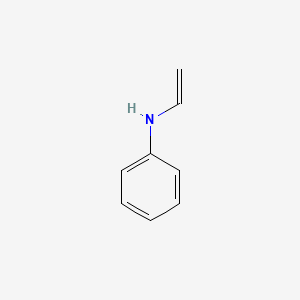![molecular formula C17H11NS B8703584 1-(benzo[b]thiophen-2-yl)isoquinoline CAS No. 435278-00-5](/img/structure/B8703584.png)
1-(benzo[b]thiophen-2-yl)isoquinoline
Übersicht
Beschreibung
1-(benzo[b]thiophen-2-yl)isoquinoline is a heterocyclic aromatic compound that combines the structural features of benzothiophene and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(benzo[b]thiophen-2-yl)isoquinoline can be synthesized through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(benzo[b]thiophen-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(benzo[b]thiophen-2-yl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(benzo[b]thiophen-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Benzylisoquinoline: Shares a similar isoquinoline backbone but differs in the substitution pattern.
Quinoline: Another heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with a benzene ring fused to a pyridine ring in a different arrangement.
Uniqueness: 1-(benzo[b]thiophen-2-yl)isoquinoline is unique due to the presence of both benzothiophene and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
435278-00-5 |
|---|---|
Molekularformel |
C17H11NS |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
1-(1-benzothiophen-2-yl)isoquinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-18-17(14)16-11-13-6-2-4-8-15(13)19-16/h1-11H |
InChI-Schlüssel |
UYFPTZHKCYFUJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

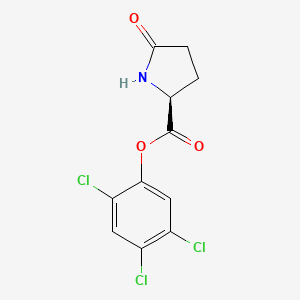

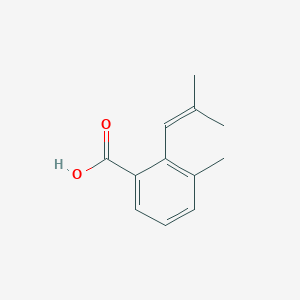
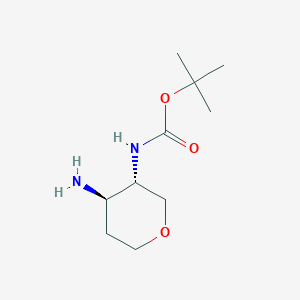


![Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8703572.png)
![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)

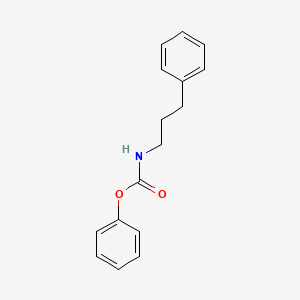
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
